
1-Chloro-2-iodo-4-nitrobenzene
Overview
Description
1-Chloro-2-iodo-4-nitrobenzene is an aromatic compound with the molecular formula C6H3ClINO2 It is characterized by the presence of chlorine, iodine, and nitro groups attached to a benzene ring
Preparation Methods
1-Chloro-2-iodo-4-nitrobenzene can be synthesized through several methods. One common synthetic route involves the diazotization of 2-chloro-5-nitroaniline followed by iodination. The process typically involves the following steps :
Diazotization: 2-Chloro-5-nitroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Iodination: The diazonium salt is then reacted with potassium iodide to introduce the iodine atom, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-2-iodo-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro group, which directs electrophiles to the ortho and para positions relative to the nitro group.
Nucleophilic Aromatic Substitution: The presence of the nitro group also makes the compound susceptible to nucleophilic aromatic substitution, where nucleophiles can replace the chlorine or iodine atoms under appropriate conditions.
Common reagents used in these reactions include halogens, acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
1-Chloro-2-iodo-4-nitrobenzene serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents on the aromatic ring, which is essential for creating diverse chemical entities.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as a precursor to bioactive compounds. Notably, it has shown promise in inhibiting cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9, which are vital in drug metabolism. This inhibition suggests that the compound may influence pharmacokinetics and drug-drug interactions, making it significant for pharmacological studies .
Material Science
The compound is also explored in material science for developing novel materials with specific electronic and optical properties. Its unique structural features allow it to participate in various chemical reactions that can modify material characteristics, such as conductivity and light absorption.
Biological Research
Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. This property positions it as a candidate for further investigation in cancer therapy research. Additionally, its electrophilic nature allows it to interact with biomolecules, including DNA, raising concerns regarding mutagenesis and genetic stability.
Reactivity
The primary reactions involving this compound include:
- Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro makes the compound susceptible to nucleophilic attack.
- Electrophilic Aromatic Substitution: The nitro group directs electrophiles to ortho and para positions relative to itself.
- Reduction Reactions: The nitro group can be reduced to an amino group using various reducing agents, which is significant for synthesizing amine derivatives .
Case Study 1: Inhibition of Cytochrome P450 Enzymes
A study investigated the effects of this compound on cytochrome P450 enzymes, revealing that it significantly inhibited CYP1A2 and CYP2C9 activity. This finding suggests potential implications for drug metabolism and highlights the importance of this compound in pharmacological research.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
Research conducted on various cancer cell lines demonstrated that this compound exhibited notable cytotoxic effects, indicating its potential role as a therapeutic agent in oncology. Further studies are warranted to explore its mechanisms of action and efficacy compared to existing treatments.
Mechanism of Action
The mechanism of action of 1-chloro-2-iodo-4-nitrobenzene in chemical reactions involves the interplay of its substituents. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack while activating it towards nucleophilic substitution. The chlorine and iodine atoms can be selectively replaced under suitable conditions, allowing for targeted modifications of the molecule .
Comparison with Similar Compounds
1-Chloro-2-iodo-4-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:
1-Chloro-4-nitrobenzene: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
1-Iodo-2-nitrobenzene: Lacks the chlorine substituent, which affects its reactivity and the types of reactions it can undergo.
1-Bromo-2-chloro-4-nitrobenzene: Contains a bromine atom instead of iodine, leading to different reactivity patterns due to the differing electronegativities and sizes of the halogens.
The unique combination of chlorine, iodine, and nitro groups in this compound imparts distinct reactivity and versatility, making it valuable in various chemical applications.
Biological Activity
1-Chloro-2-iodo-4-nitrobenzene (C_6H_3ClINO_2) is an aromatic compound characterized by its unique combination of functional groups: a nitro group (-NO2), a chlorine atom (-Cl), and an iodine atom (-I). This structural configuration endows the compound with distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C_6H_3ClINO_2
- Molecular Weight : Approximately 283.45 g/mol
- Solubility : Slightly soluble in water
- Light Sensitivity : Exhibits notable light sensitivity
1. Enzyme Inhibition
This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. These enzymes play a crucial role in drug metabolism, indicating that this compound may significantly influence pharmacokinetics and drug interactions in therapeutic settings.
2. Cytotoxic Effects
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown potential in inhibiting the proliferation of breast cancer cells (T47D and MDA-MB-231) by inducing apoptosis and inhibiting migration .
The mechanism by which this compound exerts its biological effects can be attributed to its electrophilic nature, allowing it to interact with biomolecules, including DNA. This interaction raises concerns regarding mutagenesis and potential carcinogenicity.
Case Study 1: Cytotoxicity in Cancer Cells
A study investigated the effects of this compound on T47D and MDA-MB-231 breast cancer cell lines. The compound was found to:
- Induce apoptosis significantly.
- Inhibit the phosphorylation of S6K and Akt, which are critical components of the PI3K/Akt/mTOR signaling pathway.
These findings suggest that the compound could serve as a lead candidate for developing new anticancer therapies .
Case Study 2: Interaction with Cytochrome P450
Another study assessed the impact of this compound on cytochrome P450 enzymes. The results indicated:
- A significant inhibition of CYP1A2 and CYP2C9 activity.
This inhibition suggests that the compound may alter drug metabolism pathways, which is vital for understanding potential drug-drug interactions in clinical settings.
Toxicological Profile
The toxicological assessment of this compound indicates several adverse effects:
- Acute Toxicity : High doses can lead to symptoms such as cyanosis, methaemoglobinaemia, and gastrointestinal distress.
- Long-term Effects : Studies have shown potential mutagenic activity, although its potency appears low compared to other nitroaromatic compounds .
Comparative Analysis with Related Compounds
Compound | Biological Activity | Toxicity Level |
---|---|---|
This compound | Inhibits CYP enzymes; cytotoxic to cancer cells | Moderate |
1-Chloro-4-Nitrobenzene | Mutagenic; causes skin irritation | High |
Nitrobenzene | Neurotoxic; carcinogenic | Very High |
Q & A
Q. What are the optimal synthetic routes for preparing 1-Chloro-2-iodo-4-nitrobenzene, and how can competing side reactions be minimized?
Basic Research Question
A sequential halogenation and nitration approach is typically employed. First, iodination of 1-chloro-4-nitrobenzene using iodine monochloride (ICl) under controlled acidic conditions (e.g., H₂SO₄) ensures regioselectivity at the ortho position. Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates and di-iodinated byproducts . Competing nitration during iodination can be mitigated by maintaining low temperatures (0–5°C) and stoichiometric control of nitric acid.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data discrepancies resolved?
Basic Research Question
1H/13C NMR and FT-IR are primary tools. The iodine atom’s heavy atom effect can cause signal broadening in NMR; deuterated DMSO is recommended to enhance resolution. Conflicting NO₂ and C–I vibrational modes in IR (e.g., 1520 cm⁻¹ vs. 1350 cm⁻¹) require deconvolution software (e.g., OMNIC™) to differentiate overlapping peaks . For structural ambiguity, single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation, though iodine’s high electron density may complicate refinement .
Q. What safety protocols are critical when handling this compound due to its potential toxicity?
Basic Research Question
Use fume hoods and closed systems to avoid inhalation or dermal contact. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Waste must be stored in halogen-resistant containers and incinerated via licensed facilities. Toxicity studies on analogous nitrobenzene derivatives suggest potential carcinogenicity; thus, exposure limits should adhere to IARC guidelines (e.g., <0.1 ppm airborne concentration) .
Q. How can crystallographic challenges (e.g., twinning, disorder) in this compound be resolved during structure refinement?
Advanced Research Question
Twinning due to iodine’s large atomic radius requires SHELXL refinement with TWIN/BASF commands. For disorder in the nitro group, partial occupancy models and restraints on bond lengths/angles (e.g., AFIX 66 in SHELX) improve convergence. High-resolution data (≤0.8 Å) and ORTEP-3 visualization help identify pseudo-symmetry artifacts .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
Advanced Research Question
The electron-withdrawing nitro group activates the ring for SNAr at the para position (relative to NO₂), while iodine’s ortho-directing effect stabilizes the Meisenheimer intermediate. Kinetic studies (UV-Vis monitoring at 400 nm) reveal that polar aprotic solvents (e.g., DMF) accelerate reaction rates by stabilizing the transition state. Competing elimination pathways are suppressed using bulky nucleophiles (e.g., tert-butoxide) .
Q. How do solvent and temperature influence the photostability of this compound?
Advanced Research Question
UV-Vis spectroscopy under controlled irradiation (λ = 254 nm) shows rapid degradation in polar solvents (e.g., acetone) due to radical formation. Lower temperatures (−20°C) and amber glass vials reduce decomposition rates. HPLC-MS analysis identifies primary photoproducts as dehalogenated nitrobenzene derivatives, confirmed via isotopic labeling .
Q. What computational methods validate the electronic structure and reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict charge distribution and frontier molecular orbitals. Comparative analysis with Hammett σ constants quantifies substituent effects on reaction kinetics. For iodine’s relativistic effects, ZORA scalar relativistic corrections in ORCA improve accuracy in bond-length predictions .
Q. How can conflicting toxicity data for nitrobenzene derivatives be reconciled in risk assessment?
Advanced Research Question
Discrepancies arise from assay variability (e.g., bacterial vs. mammalian models). Meta-analysis using QSAR (Quantitative Structure-Activity Relationship) models prioritizes endpoints like logP and electrophilicity index (ω). Cross-validation with in vivo data (e.g., rodent studies) identifies outliers, while IARC’s weight-of-evidence framework classifies hazard potential .
Q. What strategies optimize the chromatographic separation of this compound from its synthetic byproducts?
Basic Research Question
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves baseline separation. For di-iodinated contaminants, gradient elution (30% → 70% acetonitrile over 20 min) enhances resolution. GC-MS with a DB-5MS column (He carrier gas) detects volatile impurities, though derivatization may be needed for polar byproducts .
Q. How does the presence of iodine impact the compound’s application in catalytic cross-coupling reactions?
Advanced Research Question
Iodine’s low bond dissociation energy facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from ortho substituents reduces catalytic turnover. Kinetic profiling (e.g., variable-temperature NMR) and ligand screening (e.g., XPhos) optimize yields. Competing C–I vs. C–Cl activation pathways are probed via isotopic labeling (¹²⁷I vs. ³⁵Cl) .
Properties
IUPAC Name |
1-chloro-2-iodo-4-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQLBMYYBHCMJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310250 | |
Record name | 1-chloro-2-iodo-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74534-15-9 | |
Record name | 74534-15-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-2-iodo-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-iodonitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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